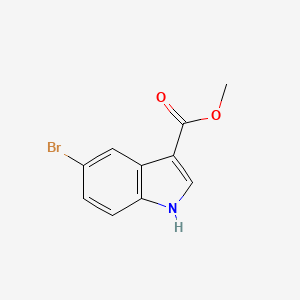

Methyl 5-bromo-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOKOKHNSVUKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301206 | |

| Record name | Methyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-77-1 | |

| Record name | Methyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Bromo 1h Indole 3 Carboxylate and Its Analogues

Established Synthetic Pathways to Methyl 5-Bromo-1H-Indole-3-Carboxylate

Fischer Indole (B1671886) Synthesis Approaches

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, provides a versatile method for the preparation of indoles. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com

In the context of this compound, a plausible Fischer indole synthesis approach would involve the reaction of (4-bromophenyl)hydrazine (B1265515) with methyl pyruvate (B1213749). The initial condensation would yield the corresponding hydrazone, which, upon treatment with an acid catalyst such as polyphosphoric acid (PPA) or a Brønsted acid like HCl or H₂SO₄, would undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring. wikipedia.orgnih.gov

While a specific literature procedure for the direct synthesis of this compound via this exact route is not extensively detailed, the synthesis of the analogous methyl 5-bromo-1H-indole-2-carboxylate has been successfully achieved using this methodology. In this reported synthesis, methylpyruvate-4-bromo-phenylhydrazone was treated with polyphosphoric acid and heated to yield the desired indole-2-carboxylate. This demonstrates the applicability of the Fischer indole synthesis for constructing the 5-bromoindole (B119039) core with a carboxylate group.

Table 1: Key Steps in the Fischer Indole Synthesis

| Step | Description |

| 1. Hydrazone Formation | Reaction of an arylhydrazine (e.g., (4-bromophenyl)hydrazine) with a carbonyl compound (e.g., methyl pyruvate) to form an arylhydrazone. |

| 2. Isomerization | The arylhydrazone tautomerizes to the corresponding enamine ('ene-hydrazine'). |

| 3. wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | Under acidic conditions, the protonated enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to the formation of a di-imine intermediate. |

| 4. Cyclization and Aromatization | The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring. |

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including indoles. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods. One prominent strategy involves the intramolecular cyclization of suitably substituted aniline (B41778) derivatives.

For the synthesis of this compound and its analogues, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines is a relevant approach. This strategy typically involves the formation of an enamine from a substituted aniline and a β-ketoester, followed by a palladium-catalyzed C-H activation and cyclization to form the indole ring.

A pertinent example is the synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate, a close analogue of the target compound. This synthesis was achieved through a palladium-catalyzed intramolecular oxidative coupling of the corresponding N-(4-bromophenyl)enamine. The reaction conditions for such transformations often employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant and a base.

The general catalytic cycle for such reactions is thought to involve the coordination of the palladium catalyst to the enamine, followed by an intramolecular C-H activation of the aniline ring to form a palladacycle. Subsequent reductive elimination then furnishes the indole product and regenerates the active palladium catalyst.

Vilsmeier-Haack Reaction and Subsequent Modifications

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. While this reaction does not directly yield the target ester, it provides a key intermediate, 5-bromo-1H-indole-3-carbaldehyde, which can be further transformed into this compound.

The synthesis would proceed in a three-step sequence:

Vilsmeier-Haack Formylation: 5-Bromoindole is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). This electrophilic substitution reaction introduces a formyl group at the C3 position of the indole ring, yielding 5-bromo-1H-indole-3-carbaldehyde.

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 5-bromo-1H-indole-3-carboxylic acid. Various oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Esterification: Finally, the carboxylic acid is esterified to the methyl ester. This can be achieved through several standard methods, including Fischer esterification (reaction with methanol (B129727) in the presence of an acid catalyst) or by treatment with a methylating agent like (trimethylsilyl)diazomethane. guidechem.com A reported method for the synthesis of the target compound involves the reaction of 5-bromo-1H-indole-3-carboxylic acid with (trimethylsilyl)diazomethane in methanol. guidechem.com

Multi-step Synthesis from Aniline Precursors

Multi-step synthetic sequences starting from readily available aniline precursors are a common strategy for the preparation of functionalized indoles. For this compound, a logical starting material is 4-bromoaniline (B143363).

A representative multi-step synthesis could involve the initial protection of the amino group of 4-bromoaniline, followed by a series of reactions to construct the indole ring. For instance, a common route to 5-bromoindole, a precursor to the target molecule, involves a sulfonation-acylation-bromination-deprotection sequence starting from indole, which itself can be synthesized from aniline.

A more direct approach from 4-bromoaniline could involve a Sandmeyer-type reaction to introduce a nitrogen-containing functional group that can be elaborated into the pyrrole (B145914) ring of the indole. However, a more frequently documented approach is the synthesis of 5-bromoindole from indole itself, which is then further functionalized. A patented environmentally friendly, multi-step synthesis of 5-bromoindole proceeds as follows: wipo.int

Hydrogenation: Indole is subjected to low-temperature, low-pressure liquid-phase hydrogenation to yield indoline (B122111).

Acetylation: The indoline is then acetylated to produce N-acetylindoline.

Bromination: N-acetylindoline undergoes a bromination reaction to give N-acetyl-5-bromoindoline.

Deacetylation: The N-acetyl group is removed under acidic conditions to afford 5-bromoindoline (B135996).

Oxidative Dehydrogenation: Finally, 5-bromoindoline is dehydrogenated to furnish 5-bromoindole.

Once 5-bromoindole is obtained, it can be converted to this compound as described in the Vilsmeier-Haack section or through other functionalization methods at the C3 position. For example, a two-step procedure starting from 5-bromo-1H-indole has been reported where it is first reacted with trichloroacetyl chloride in the presence of pyridine, followed by treatment with potassium hydroxide (B78521) in methanol to yield the target methyl ester. guidechem.com

Advanced Synthetic Strategies for Functionalized Indole-3-Carboxylates

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indole derivatives.

In the context of functionalized indole-3-carboxylates, microwave irradiation can be particularly beneficial in palladium-catalyzed reactions. For instance, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, as mentioned previously, can be significantly enhanced through the use of microwave heating.

A notable example is the synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate. The use of microwave irradiation in the palladium-catalyzed heterocyclization of the corresponding enamine resulted in a significant reduction in reaction time and an improvement in yield compared to conventional heating. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate Precursor

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate | High |

| Reaction Conditions | High temperatures | Controlled temperature and pressure |

| Side Products | Often observed | Reduced formation |

The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which can lead to faster reaction rates and minimize the formation of degradation products that may occur with prolonged heating under conventional methods.

C-H Activation and Direct Arylation Methods

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, offering an alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. acs.org In the context of indole synthesis, C-H activation allows for the direct formation of carbon-carbon bonds at various positions on the indole nucleus.

Recent research has demonstrated the utility of palladium-catalyzed direct arylation for the synthesis of 2-arylindoles. rsc.org One notable method employs arylsulfonyl hydrazides as the arylating agent, which tolerates a wide range of functional groups and proceeds in good to excellent yields at a mild temperature of 70 °C. rsc.org Mechanistic studies on the palladium-catalyzed direct arylation of indoles have provided a rationale for the observed regioselectivity, which often favors the C-2 position. acs.org The reaction order has been determined to be zero order in iodobenzene, first order in indole, and first order in the catalyst, shedding light on the underlying mechanism. acs.org

Another innovative approach involves a room-temperature, palladium/silver-catalyzed direct arylation that is believed to proceed via a radical-mediated pathway. This method is particularly appealing for the synthesis of π-conjugated materials and offers a more environmentally and economically favorable route. beilstein-journals.org Furthermore, cobalt(III)-catalyzed C-H activation has been successfully employed for the site-selective conjugate addition of maleimide (B117702) to the C-2 position of indoles. acs.org

A palladium(II)-catalyzed system has been developed for the C-H arylation of N-unprotected 1H-indole-3-carboxylic acid and its methyl ester, which interestingly leads to decarboxylation and the formation of C2-arylated indoles. acs.org This highlights the directing group ability of the carboxylate functionality and its subsequent departure during the catalytic cycle.

Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. tandfonline.comtandfonline.com This is particularly evident in the field of indole synthesis, where green chemistry principles are increasingly being applied. tandfonline.comtandfonline.com

Microwave-assisted organic synthesis has gained prominence as a green technique due to its ability to accelerate reaction rates, improve yields, and often reduce the need for hazardous solvents. tandfonline.comtandfonline.com Several studies have reported the successful use of microwave irradiation for the synthesis of various indole derivatives. tandfonline.comtandfonline.com For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been adapted to a microwave-assisted, sealed-vessel reactor format, significantly reducing the reaction time from an overnight reflux to less than an hour. acs.org

The use of water as a solvent is another key aspect of green chemistry, and several multi-component reactions for the preparation of 3-substituted indoles have been successfully carried out in aqueous media. openmedicinalchemistryjournal.com Furthermore, catalyst-free and solvent-free conditions have been developed for the synthesis of indole derivatives, further enhancing the green credentials of these methods. openmedicinalchemistryjournal.com One such method utilizes polyethylene (B3416737) glycol 400 as a reaction promoter and medium for the reaction between indoles, aromatic aldehydes, and C-H activated acids. openmedicinalchemistryjournal.com

A novel, sustainable two-step reaction has been developed for the de novo assembly of the indole core from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrsc.org This method proceeds under mild and benign conditions, using ethanol (B145695) as a solvent and avoiding the need for a metal catalyst. rsc.orgrsc.org

Stereoselective and Enantioselective Synthesis of Indole Derivatives

The synthesis of chiral indole derivatives is of paramount importance due to their prevalence in biologically active molecules and natural products. acs.org Consequently, the development of stereoselective and enantioselective methods for their preparation is a major focus of contemporary organic synthesis. numberanalytics.com

One successful strategy involves the use of relay catalysis, where two different catalytic cycles operate in a sequential manner to achieve a desired transformation. An efficient Rh/Pd relay-catalyzed intermolecular and cascade intramolecular hydroamination has been developed for the synthesis of trans-1-indolyl dihydronaphthalenols with high yields and excellent enantioselectivities (up to 88% yield, 99% ee). rsc.orgrsc.org

Brønsted acid catalysis has also emerged as a powerful tool for the enantioselective synthesis of indole derivatives. A metal-free approach utilizing a chiral Brønsted acid to catalyze the transfer hydrogenation of 3H-indoles with Hantzsch dihydropyridine (B1217469) as the hydrogen source has been reported to produce optically active indolines with high enantioselectivity. organic-chemistry.org Similarly, a sequence of a chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement and a Pd-catalyzed cyclization has been employed to construct chiral N-substituted indoles with α,β-consecutive stereocenters. acs.org

Dynamic kinetic resolution is another elegant strategy for achieving enantioselectivity. In one example, a chiral hydrazone is formed as a racemic intermediate, but one enantiomer reacts much faster than the other. The slow-reacting enantiomer can equilibrate with the fast-reacting one, ultimately leading to a high yield of the desired enantiomer of the final product. sciencedaily.com

The table below summarizes some of the key findings in the stereoselective and enantioselective synthesis of indole derivatives.

| Catalytic System | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) |

| Rh/Pd Relay | Hydroamination | trans-1-indolyl dihydronaphthalenols | Up to 88% | 99% |

| Chiral Brønsted Acid | Transfer Hydrogenation | Optically Active Indolines | High | High |

| Chiral Brønsted Acid / Pd | Aza-Piancatelli / Cyclization | Chiral N-substituted Indoles | High | Excellent |

Synthesis of Key Intermediates for this compound Derivatization

The derivatization of the this compound core often requires the synthesis of key intermediates. For instance, the synthesis of bacterial cystathionine (B15957) γ-lyase inhibitors has been achieved using 6-bromoindole (B116670) as a central building block. nih.gov The desired residues are then assembled at the nitrogen atom of the 6-bromoindole core or by substitution of the bromine atom via Pd-catalyzed cross-coupling. nih.gov

One specific example involves the reaction of 6-bromoindole with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate to yield methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate. nih.gov Another key intermediate, methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate, is synthesized from 6-bromo-1-(prop-2-yn-1-yl)-1H-indole and methyl diazoacetate. nih.gov

The regioselective dibromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid provides a direct route to methyl 5,6-dibromoindole-3-carboxylate. nih.gov This intermediate can then be converted to the parent 5,6-dibromoindole through a one-pot, microwave-mediated ester hydrolysis and decarboxylation. nih.gov These dibrominated indoles serve as valuable building blocks for the synthesis of natural and non-natural products. nih.gov

A process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a key intermediate for the synthesis of the drug eletriptan, has also been described. google.com This process involves the reduction of (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester with a suitable reducing agent. google.com

The synthesis of 5-bromoindole itself can be achieved through a multi-step process starting from indole. google.com This involves the formation of 2-sodium sulfonate-indole, followed by reaction with acetic anhydride, bromination, and subsequent hydrolysis and decarboxylation. google.com

Scalable Synthesis and Industrial Applications

The development of scalable synthetic routes is crucial for the industrial production of pharmaceuticals and other fine chemicals. The Fischer indole synthesis, despite being a classic method, continues to be employed in large-scale manufacturing processes. acs.org A novel, iron(II)-mediated radical coupling of aryl diazonium salts and alkyl iodides has been reported as a new strategy for preparing highly functionalized indoles. acs.org This method is of interest to both academic and industrial users due to the broad availability of the starting materials and the mild reaction conditions. acs.org For example, this method has been used to synthesize intermediates for the antihistamine mebhydrolin (B1201726) and the antidepressant iprindole. acs.org

The synthesis of 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a key intermediate for the triptan drug eletriptan, highlights the industrial relevance of bromoindole derivatives. google.com The described synthetic process for this intermediate is designed to be scalable for manufacturing purposes. google.com

Reactivity and Derivatization Strategies for Methyl 5 Bromo 1h Indole 3 Carboxylate

Chemical Transformations at the Bromine Atom (C-5 Position)

The bromine atom attached to the C-5 position of the indole (B1671886) ring is a key site for derivatization, primarily through metal-catalyzed cross-coupling reactions. This aryl bromide functionality enables the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for elaborating the indole core.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most effective methods for modifying the C-5 position of methyl 5-bromo-1H-indole-3-carboxylate. These reactions are valued for their broad substrate scope and functional group tolerance. wikipedia.org

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgmdpi.com This reaction is widely used to introduce aryl, heteroaryl, alkenyl, or alkyl groups. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For instance, the coupling of ortho-bromoanilines with various boronic esters has been successfully demonstrated, highlighting the reaction's utility with challenging substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-Aryl-1H-indole-3-carboxylate |

| ortho-Bromoaniline | Benzyl (B1604629) boronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 2-Benzylaniline derivative |

This table presents generalized conditions based on typical Suzuki-Miyaura reactions. Specific conditions for this compound may vary.

The Sonogashira coupling provides a route to synthesize arylalkynes by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The process is valued for its mild reaction conditions, which are often conducted at room temperature. wikipedia.org The Sonogashira reaction has been applied to the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org

Table 2: Typical Conditions for Sonogashira Coupling

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | THF or DMF | 5-Alkynyl-1H-indole-3-carboxylate |

| 5-Bromoindole (B119039) derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Water | 5-(Phenylethynyl)indole derivative researchgate.net |

This table presents generalized conditions. Specific parameters can be optimized for the target synthesis.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the aryl bromide with a wide variety of amines. wikipedia.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, association of the amine, deprotonation, and finally, reductive elimination to form the C-N bond. wikipedia.org

Table 3: Buchwald-Hartwig Amination General Scheme

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XantPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 5-Amino-1H-indole-3-carboxylate derivative |

| Aryl Halide | Amide | [Pd(Cinamyl)Cl]₂ / DavePhos | DBU | PhMe | N-Aryl amide chemrxiv.org |

This table illustrates a general reaction scheme. The choice of ligand and base is crucial for reaction success.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) at the C-5 position of the indole ring is generally challenging. The electron-rich nature of the indole system disfavors the addition of nucleophiles. Such reactions typically require either highly activated substrates with strong electron-withdrawing groups or harsh reaction conditions, which may not be compatible with the functional groups on this compound. Therefore, cross-coupling reactions are the preferred method for functionalization at this position.

Metal-Catalyzed Functionalizations

Beyond the classic cross-coupling reactions, other metal-catalyzed transformations can be employed to functionalize the C-5 position. These methods can introduce a variety of functional groups and are often characterized by their high efficiency and selectivity. For example, rhodium-catalyzed C-H amidation has been used for arenes, demonstrating the potential for direct functionalization, although this is more commonly applied to C-H bonds rather than C-Br bonds. acs.org The development of new catalyst systems continues to expand the toolbox for modifying aryl halides like this compound. acs.org

Modifications at the Ester Group (C-3 Position)

The methyl ester at the C-3 position provides another reactive handle for derivatization, most commonly through hydrolysis to the corresponding carboxylic acid or conversion to amides.

Hydrolysis to Carboxylic Acid

The methyl ester of this compound can be readily hydrolyzed to the corresponding 5-bromo-1H-indole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating with a solution of sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the carboxylic acid. This carboxylic acid derivative is a key intermediate for further modifications, such as the formation of amides via coupling reactions. nih.gov

Amidation and Esterification Reactions

The methyl ester can be converted into a variety of amides through direct amidation with amines, although this can sometimes require harsh conditions. A more common and efficient approach involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

Transesterification, the conversion of one ester to another, is also a viable modification. masterorganicchemistry.com This can be accomplished under either acidic or basic conditions. masterorganicchemistry.com For example, heating the methyl ester in a different alcohol (e.g., ethanol) with a catalytic amount of acid or base will lead to the corresponding ethyl ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Reduction to Alcohol Derivatives

The ester functionality at the C-3 position of this compound can be selectively reduced to a primary alcohol, yielding (5-bromo-1H-indol-3-yl)methanol. This transformation is a fundamental step for introducing new functionalities and extending the carbon skeleton.

Strong reducing agents are typically employed for this conversion due to the relative stability of the ester group. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing the ester to the corresponding alcohol. libretexts.org The reaction generally proceeds by nucleophilic attack of the hydride on the ester carbonyl, followed by the elimination of the methoxy (B1213986) group and subsequent reduction of the intermediate aldehyde. libretexts.org While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, it is generally not strong enough to reduce esters to alcohols on its own, though its reactivity can be enhanced with certain additives. researchgate.net

Alternative methods for the reduction of carboxylic acid derivatives to alcohols include catalytic hydrosilylation. nih.govorganic-chemistry.org For instance, manganese(I) carbonyl complexes have been shown to catalyze the hydrosilylation of various carboxylic acids to their respective alcohols under relatively mild conditions. nih.gov

The resulting alcohol, (5-bromo-1H-indol-3-yl)methanol, serves as a key intermediate for further synthetic modifications. uni.lu

Functionalization of the Indole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring in this compound is a common site for functionalization. Deprotonation of the N-H bond, which has a pKa value similar to that of pyrrole (B145914), creates a nucleophilic anion that can react with various electrophiles.

Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the properties of the indole core. These reactions typically proceed by first treating the indole with a base to generate the indolide anion, followed by the addition of an alkylating or acylating agent.

Common bases used for deprotonation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.govnih.gov The choice of base and solvent can influence the reaction's efficiency. For instance, N-alkylation of isatin, a related indole derivative, has been successfully carried out using K₂CO₃ or Cs₂CO₃ in solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP), often accelerated by microwave irradiation. nih.gov Following deprotonation, the nucleophilic nitrogen can react with a variety of electrophiles such as alkyl halides (e.g., methyl iodide, benzyl bromide) or acyl chlorides to introduce the desired substituent. rsc.orgmdpi.com

Synthesis of N-Substituted Indole Derivatives

The N-1 position can be functionalized with a wide array of substituents beyond simple alkyl and acyl groups. These modifications are crucial for synthesizing complex indole derivatives with specific biological or material properties.

For example, N-substituted derivatives can be prepared by reacting the indolide anion with functionalized alkyl halides. A study on the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase involved the N-alkylation of 6-bromoindole (B116670) with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate in the presence of NaH in DMF. nih.gov This demonstrates the compatibility of the N-alkylation reaction with other functional groups on the electrophile.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, can be employed to form N-aryl bonds, although these are more commonly applied to the halogenated position of the indole ring. The versatility of N-functionalization allows for the creation of a vast library of indole derivatives from a single starting material.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govfrontiersin.org The indole scaffold, including derivatives like this compound, is a frequent participant in such reactions due to its reactive C-3 position and nucleophilic nitrogen. rsc.org

While specific examples directly using this compound in MCRs are less commonly detailed, the general reactivity of indoles provides a template for its potential applications. For instance, indole derivatives readily participate in the three-component synthesis of 3,3-bis(indolyl)methanes by reacting with aldehydes in the presence of a catalyst. frontiersin.org Another example is the synthesis of pyrano[3,2-b]indole derivatives through the condensation of indoles, aromatic aldehydes, and malononitrile. rsc.org

The development of one-pot, three-component protocols for synthesizing 1,2,3-trisubstituted indoles, such as a Fischer indolisation–N-alkylation sequence, highlights the power of MCRs in rapidly building molecular complexity from simple, readily available building blocks. rsc.org

Chemo- and Regioselective Synthesis of Complex Indole Scaffolds

The structure of this compound presents multiple reactive sites: the N-H bond, the C-3 ester, the C-5 bromine, and the C-2 position of the indole ring. The ability to selectively functionalize one site while leaving others untouched—known as chemo- and regioselectivity—is paramount for the synthesis of complex indole-based molecules. researchgate.net

The bromine atom at the C-5 position is a key handle for regioselective transformations, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). For example, a Suzuki coupling was used to substitute the bromine atom in a derivative of 6-bromoindole with a boronic acid, demonstrating the selective reactivity of the C-Br bond. nih.gov

Simultaneously, the N-1 position can be protected or functionalized independently. chemicalbook.com The ester at C-3 can also be manipulated. For instance, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to regioselective dibromination at the 5 and 6 positions, showcasing how reaction conditions can direct functionalization to the benzene (B151609) portion of the indole ring. nih.govrsc.org This inherent differential reactivity allows for a stepwise and controlled construction of highly substituted and complex indole scaffolds, making this compound a valuable and versatile synthetic intermediate.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate

The indole (B1671886) ring is a privileged structure in drug discovery, found in numerous natural products and synthetic pharmaceuticals. mdpi.com The presence of a bromine atom on the indole core of Methyl 5-bromo-1H-indole-3-carboxylate significantly enhances its utility as a pharmaceutical intermediate. chemimpex.com This is primarily due to the bromine atom's ability to serve as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. mdpi.comchemimpex.com

The reactivity of the 5-bromo position facilitates the synthesis of more elaborate indole derivatives with tailored pharmacological profiles. chemimpex.com Researchers leverage this reactivity to build libraries of compounds for screening against various biological targets. The ester group at the 3-position provides another site for chemical modification, further expanding the synthetic possibilities. The compound serves as a crucial building block in the development of novel drugs targeting a wide range of conditions. chemimpex.com

Development of Novel Therapeutic Agents Targeting Specific Disease Areas

The core structure of this compound has been instrumental in the discovery of new therapeutic agents with potential applications in oncology, neurology, infectious diseases, and inflammatory conditions.

Oncology and Anticancer Agent Development

The indole scaffold is a well-established pharmacophore in the design of anticancer agents, and derivatives of this compound have shown significant promise in this area. nih.gov The bromo-substituent is often incorporated to enhance the antiproliferative activity of the resulting molecules. nih.gov

Researchers have synthesized and evaluated numerous 5-bromoindole (B119039) derivatives for their ability to inhibit the growth of various cancer cell lines. For instance, a series of 1-benzyl-5-bromoindolin-2-one derivatives were developed and tested against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Notably, compounds 7c and 7d from this series demonstrated significant anticancer activity against MCF-7 cells. mdpi.com Further investigation revealed that these compounds act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis. mdpi.com

Another study focused on 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety. mdpi.com Several of these compounds exhibited broad-spectrum antitumor activity. The most active compound, 23p , was found to be significantly more potent than the approved anticancer drug Sunitinib against HepG2 (liver), A549 (lung), and Skov-3 (ovarian) cancer cell lines. mdpi.com

The development of such potent and selective anticancer agents highlights the importance of the 5-bromoindole scaffold in modern oncological research. nih.gov

Table 1: Anticancer Activity of Selected 5-Bromoindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |

|---|---|---|---|---|

| 7c | MCF-7 (Breast) | 7.17 ± 0.94 | VEGFR-2 | mdpi.com |

| 7d | MCF-7 (Breast) | 2.93 ± 0.47 | VEGFR-2 | mdpi.com |

| 23p | HepG2 (Liver) | 2.357 | Not Specified | mdpi.com |

| 23p | A549 (Lung) | Not Specified | Not Specified | mdpi.com |

| 23p | Skov-3 (Ovarian) | 3.012 | Not Specified | mdpi.com |

Neurological Disorders and Central Nervous System Agents

The indole nucleus is a core component of many neuroactive compounds, including the neurotransmitter serotonin (B10506). Consequently, derivatives of this compound have been explored for the development of agents targeting the central nervous system (CNS). chemimpex.com

Research has indicated that 5-Bromo-1H-indole-3-carboxylic acid, a related compound, serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The modification of the indole scaffold allows for the fine-tuning of receptor binding affinities and other properties critical for CNS drug action. For example, indole derivatives have been investigated as serotonin 5-HT4 receptor antagonists, which have potential applications in various neurological and psychiatric conditions. sigmaaldrich.com The development of such agents is crucial for addressing the unmet medical needs in the field of neurology.

Antimicrobial and Antiviral Research

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial and antiviral agents. Indole-based compounds have shown considerable activity in this area, and the incorporation of a bromine atom can enhance their potency. nih.govresearchgate.net

A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide/hydrazone derivatives were synthesized and evaluated for their in vitro antimicrobial activities. researchgate.net These compounds displayed a broad spectrum of activity against various microorganisms, including the methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. researchgate.net The presence of the bromo-substituent was found to be a key factor for the observed high potency. nih.gov

In the realm of antiviral research, a derivative of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov This finding underscores the potential of bromoindole derivatives in the development of treatments for viral infections.

Table 2: Antimicrobial and Antiviral Activity of Selected Bromoindole Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| 5-Bromoindole-3-aldehyde hydrazones | Staphylococcus aureus (MRSA) | Significant antimicrobial activity | researchgate.net |

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory drugs is an active area of research. Indole derivatives have been recognized for their anti-inflammatory properties. nih.gov The synthesis of novel compounds derived from indole structures offers a promising avenue for the discovery of new anti-inflammatory agents. While direct studies on this compound for this specific application are less common, the broader class of indole compounds to which it belongs is known to possess anti-inflammatory potential. nih.gov

Enzyme Inhibitors and Receptor Ligands

The ability of indole derivatives to interact with a wide range of biological targets makes them valuable as enzyme inhibitors and receptor ligands. The 5-bromoindole scaffold has been particularly useful in the design of potent and selective inhibitors.

As mentioned in the oncology section, derivatives of 1-benzyl-5-bromoindolin-2-one have been identified as effective inhibitors of VEGFR-2, an important enzyme in cancer progression. mdpi.com Beyond oncology, indole derivatives have been developed as inhibitors for other enzymes, such as human 5-lipoxygenase, which is involved in inflammatory pathways, and as antagonists for receptors like the serotonin 5-HT4 receptor. sigmaaldrich.com The versatility of the 5-bromoindole core allows for its adaptation to target a diverse array of enzymes and receptors, making it a valuable tool in drug discovery. chemimpex.com

Other Therapeutic Areas (e.g., antidiabetic, anti-atherogenic)

The indole framework is a cornerstone in the development of therapeutic agents for a multitude of diseases. While specific studies on the antidiabetic or anti-atherogenic properties of this compound are not extensively documented in current literature, the broader class of indole derivatives, including those with bromine substitutions and carboxylic acid functionalities, has shown significant promise in these areas.

Antidiabetic Potential:

Research into indole compounds has identified several derivatives with potential antidiabetic activity. sci-hub.se These compounds often work by inhibiting key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, which are responsible for the breakdown of carbohydrates into glucose. nih.gov The inhibition of these enzymes can help to control postprandial blood glucose levels. sci-hub.se For instance, a variety of indole-3-acetamide (B105759) derivatives have demonstrated potent α-amylase inhibition. nih.govresearchgate.net Furthermore, some indole derivatives act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose homeostasis and insulin (B600854) sensitivity. sci-hub.senih.gov A study on hybrid indole-oxadiazole linked thiazolidinone derivatives revealed that compounds with a bromo-substitution exhibited inhibitory action against both alpha-amylase and alpha-glucosidase. mdpi.com This suggests that the bromine atom can contribute to the biological activity of these molecules.

Anti-atherogenic Properties:

Atherosclerosis is a chronic inflammatory disease, and compounds with antioxidant and anti-inflammatory effects are considered beneficial for its management. mdpi.comnih.gov Brominated indoles isolated from marine molluscs have been shown to possess anti-inflammatory properties. researchgate.net For example, 6-bromoisatin (B21408) has been found to inhibit the activation of inflammatory signaling pathways. researchgate.net Bioactive compounds, including various natural products, can mitigate oxidative stress and inflammation, which are key drivers of atherosclerosis. mdpi.com While direct evidence for this compound is pending, the established anti-inflammatory and antioxidant potential of related brominated indoles suggests that it could serve as a valuable scaffold for developing novel anti-atherogenic agents.

| Therapeutic Target | General Indole Derivative Activity | Specific Example | Citation |

| Antidiabetic | Inhibition of α-amylase and α-glucosidase, PPAR-γ agonism | Indole-3-acetamides, Hybrid indole-oxadiazole thiazolidinones | sci-hub.senih.govresearchgate.netnih.govmdpi.com |

| Anti-atherogenic | Anti-inflammatory and antioxidant effects | 6-bromoisatin | mdpi.comnih.govresearchgate.net |

Application in Agrochemistry and Dye Production

Beyond medicinal chemistry, the unique structural features of this compound and its parent compounds lend themselves to applications in agrochemistry and the synthesis of dyes.

Agrochemistry:

The indole-3-carboxylic acid scaffold is closely related to indole-3-acetic acid (IAA), a primary plant hormone (auxin) that regulates plant growth and development. nih.gov This structural similarity has led to the exploration of indole-3-carboxylic acid derivatives as potential herbicides. nih.govnih.govresearchgate.net These synthetic compounds can act as auxin mimics or antagonists, disrupting normal plant growth processes and leading to herbicidal effects. nih.govbeilstein-journals.org

Research has shown that derivatives of indole-3-carboxylic acid exhibit significant herbicidal activity against both dicotyledonous and monocotyledonous weeds. nih.govnih.govresearchgate.net For example, a study on novel indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 (TIR1) antagonists demonstrated excellent inhibitory effects on the roots and shoots of rape and barnyard grass. nih.govnih.govresearchgate.net A key synthetic intermediate in this research, Ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate, which is structurally similar to the title compound, underscores the importance of the 5-bromoindole moiety in developing new agrochemicals. frontiersin.org The development of such compounds expands the chemical space for new herbicides with potentially novel modes of action. nih.gov

Dye Production:

Brominated indoles are historically significant in the world of dyes. The most famous example is Tyrian purple, or 6,6'-dibromoindigo, a vibrant and valuable dye extracted from marine molluscs of the Muricidae family. nih.gov The synthesis of Tyrian purple involves the dimerization of brominated indole precursors. nih.gov While not a direct application of this compound, the chemistry of brominated indoles is central to the formation of such pigments. The presence of the bromine atom on the indole ring is crucial for the resulting color and stability of the dye. Research into the synthesis and properties of bromoindirubins, minor components of Tyrian purple, further highlights the role of brominated indoles in the creation of colorants. researchgate.net

| Application Area | Role of Indole Derivatives | Specific Example | Citation |

| Agrochemistry | Herbicidal activity as auxin mimics or antagonists. | Ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate | nih.govnih.govresearchgate.netbeilstein-journals.orgfrontiersin.org |

| Dye Production | Precursors to historical and novel pigments. | 6,6'-Dibromoindigo (Tyrian purple) | nih.govresearchgate.net |

Contributions to Material Science (e.g., organic semiconductors)

The field of material science has also benefited from the electronic properties of indole-based molecules. The extended π-system of the indole ring, combined with the influence of substituents, makes these compounds interesting candidates for applications in organic electronics. Brominated indoles, in particular, are recognized as valuable building blocks for the synthesis of more complex molecules in materials science. fiveable.me

Organic Semiconductors:

Organic semiconductors are the foundation of various electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and intermolecular interactions of the organic materials. Indole derivatives, and the structurally related carbazoles, are known for their good hole-transporting properties, making them suitable for use in organic electronic devices. mdpi.com

Hydrogen-bonded organic semiconductors, such as those derived from indigo, have been investigated for their potential to bridge the performance gap between van der Waals bonded and covalently bonded semiconductor materials due to their improved molecular ordering. acs.org Furthermore, research on the oxidative polymerization of methyl indole-n-carboxylate oligomers has demonstrated their utility in creating materials with specific optical properties, such as blue light blocking. researchgate.net For instance, oligomers of methyl indole-4-carboxylate have been synthesized and shown to be composed of cyclic structures with large conjugated systems, a key feature for electronic applications. researchgate.net These findings suggest that this compound could serve as a monomer for the synthesis of novel polymers with tailored electronic and optical properties for applications in organic semiconductors and other advanced materials.

| Material Science Application | Property of Indole Derivative | Specific Example | Citation |

| Organic Semiconductors | Hole-transporting properties, formation of conjugated polymers. | Poly(methyl indole-4-carboxylate) | mdpi.comacs.orgresearchgate.net |

| Advanced Materials | Building blocks for complex functional molecules. | Brominated indoles | fiveable.me |

Pharmacological Investigations and Mechanistic Insights

In Vitro Biological Activity Assessments

The in vitro evaluation of Methyl 5-bromo-1H-indole-3-carboxylate and its analogs has revealed a spectrum of biological effects, ranging from cytotoxicity against cancer cells to the inhibition of microbial growth. These studies are crucial in identifying the preliminary therapeutic promise and mechanism of action of these compounds.

Cell-Based Assays (e.g., antiproliferative, cytotoxicity)

Derivatives of 5-bromo-indole have demonstrated significant antiproliferative and cytotoxic effects across various human cancer cell lines.

One study investigated the anti-proliferative activity of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, a derivative of 5-bromoindole (B119039). This compound exhibited a dose-dependent inhibitory effect on Human Umbilical Vein Endothelial Cells (HUVECs) and the A549 lung cancer cell line. The half-maximal inhibitory concentration (IC50) was determined to be 5.6 µg/mL for HUVECs and 14.4 µg/mL for the A549 cell line.

In another study, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro antitumor activity. One of the most active compounds, 23p, displayed potent broad-spectrum antitumor activity with IC50 values of 2.357 µM, 3.012 µM, and 2.876 µM against HepG2, A549, and Skov-3 cell lines, respectively. mdpi.com

Furthermore, new 5-bromo-3-substituted-hydrazono-1H-2-indolinones were synthesized and evaluated for their cytotoxic effects. Among the tested compounds, the 4-fluoro-phenylthiosemicarbazone derivative, 2f, showed notable cytotoxicity against a breast cancer cell line (BT-549) with a log10GI50 value of -6.40, a non-small cell lung cancer cell line (NCI-H23) with a log10GI50 value of -6.10, and an ovarian cancer cell line (IGROV1) with a log10GI50 value of -6.02. nih.gov

A series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were also developed and showed significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM. nih.gov

Interactive Data Table: Cytotoxicity of 5-Bromo-Indole Derivatives

| Compound | Cell Line | IC50/GI50 | Source |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL | |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL | |

| Compound 23p (5-bromo-7-azaindolin-2-one derivative) | HepG2 (Liver Cancer) | 2.357 µM | mdpi.com |

| Compound 23p (5-bromo-7-azaindolin-2-one derivative) | A549 (Lung Cancer) | 3.012 µM | mdpi.com |

| Compound 23p (5-bromo-7-azaindolin-2-one derivative) | Skov-3 (Ovarian Cancer) | 2.876 µM | mdpi.com |

| Compound 2f (4-fluoro-phenylthiosemicarbazone derivative) | BT-549 (Breast Cancer) | -6.40 (log10GI50) | nih.gov |

| Compound 2f (4-fluoro-phenylthiosemicarbazone derivative) | NCI-H23 (Lung Cancer) | -6.10 (log10GI50) | nih.gov |

| Compound 2f (4-fluoro-phenylthiosemicarbazone derivative) | IGROV1 (Ovarian Cancer) | -6.02 (log10GI50) | nih.gov |

Enzyme Inhibition Studies

Indole-based compounds are known to interact with a variety of enzymes. A study focused on the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in bacteria. nih.gov The suppression of bCSE activity can enhance the sensitivity of bacteria to antibiotics. nih.gov While this study used 6-bromoindole (B116670) as a starting material to synthesize potent bCSE inhibitors, specific inhibitory concentrations for this compound were not provided. nih.gov

Another area of investigation for indole (B1671886) derivatives is the inhibition of kinases involved in cancer progression. For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been evaluated as inhibitors of VEGFR-2, a key enzyme in angiogenesis. researchgate.net

Receptor Binding Assays

Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial properties of brominated indoles have been explored against a range of pathogens. In a study screening for new antimicrobials, 3-substituted-1H-imidazol-5-yl-1H-indoles were identified as having activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, a 5-bromo-indole derivative in this series, compound 9, exhibited weak activity against the fungus Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov The study also found that other analogues with a 5-bromo substitution on the indole ring were generally more active against MRSA. nih.gov

In Vivo Efficacy Studies of this compound Derivatives

Preclinical in vivo studies are essential to validate the therapeutic potential observed in vitro. Derivatives of this compound have been assessed in animal models for various diseases.

Animal Models of Disease (e.g., influenza pneumonia, diabetic nephropathy)

A significant area of investigation for brominated indole derivatives has been in the context of influenza virus infection. A study reported on the synthesis and in vitro anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives, which are structurally similar to this compound. researchgate.net These compounds were identified as potent influenza virus inhibitors. researchgate.net Further research has demonstrated that indole derivatives, such as 3-indoleacetonitrile, can effectively treat influenza A virus infection in vivo. nih.gov

In the realm of metabolic diseases, animal models of diabetic nephropathy are crucial for testing new therapeutic agents. nih.gov While direct studies using this compound in diabetic nephropathy models were not found in the reviewed literature, the diverse biological activities of indole derivatives suggest their potential utility in complex diseases like diabetic complications.

A study on a 5-bromoindole carbothioamide derivative demonstrated its antiangiogenic activity in an in vivo chick chorioallantoic membrane (CAM) assay. researchgate.net This highlights the potential of brominated indoles to modulate pathological angiogenesis, a process implicated in both cancer and certain complications of diabetes.

Potentiation of Antibiotic Activity

Derivatives of 5-bromoindole have demonstrated a notable capacity to enhance the efficacy of existing antibiotics, a crucial strategy in combating the rise of drug-resistant bacteria. This potentiation effect has been observed against both Gram-positive and Gram-negative pathogens.

One of the primary mechanisms behind this activity is the inhibition of key bacterial enzymes. For instance, derivatives based on a 6-bromoindole core have been identified as inhibitors of bacterial cystathionine γ-lyase (bCSE). nih.gov This enzyme is a major producer of hydrogen sulfide (H2S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov By blocking bCSE, these indole compounds suppress H2S production, which in turn enhances the bacteria's sensitivity to antibiotics that induce oxidative stress. nih.gov

Another significant mechanism involves the disruption of the bacterial cell membrane. Studies on α,ω-di-(5-bromoindole-3-carboxamido)spermine, a structurally related analogue, showed it could enhance the action of antibiotics such as doxycycline (B596269), chloramphenicol, and nalidixic acid against P. aeruginosa. nih.gov Further investigation into a series of 5-bromo-substituted indole-3-carboxamide polyamine conjugates revealed that these molecules can perturb the bacterial membrane. nih.gov One particular analogue demonstrated the ability to disrupt the bacterial membrane of S. aureus and the outer membrane of P. aeruginosa, suggesting that membrane perturbation is a key mechanism for both their intrinsic antimicrobial activity and their ability to potentiate antibiotics. nih.gov For example, a 5-bromo indole-3-carboxamide analogue was found to increase the activity of doxycycline against P. aeruginosa by 21-fold. nih.gov

Table 1: Enhancement of Antibiotic Activity by Bromoindole Derivatives against various bacterial strains.

| Bacterial Strain | Antibiotic | Fold Enhancement in Activity | Reference |

|---|---|---|---|

| P. aeruginosa | Doxycycline | 21-fold | nih.gov |

| P. aeruginosa | Doxycycline | 16-fold | nih.gov |

| E. coli | Erythromycin | Moderate Enhancement | nih.gov |

Molecular Mechanisms of Action and Interactions

The biological activities of this compound and its analogues are underpinned by specific interactions at the molecular level, including binding to macromolecules, modulating cellular pathways, and engaging in various non-covalent interactions.

The primary molecular targets identified for bromoindole derivatives in bacteria are enzymes. As mentioned, bacterial cystathionine γ-lyase (bCSE) is a key target. nih.gov Inhibition of this enzyme disrupts a crucial defensive pathway in bacteria, rendering them more susceptible to oxidative stress from antibiotics. nih.gov

In the context of antibiotic resistance, β-lactamase enzymes are critical targets. nih.gov These enzymes inactivate β-lactam antibiotics. nih.gov While not directly studied with this compound, research on β-lactamase inhibitors has shown that molecules with a carboxylate group can effectively target a highly conserved carboxylate-binding pocket in the enzyme's active site. nih.gov This pocket normally binds the carboxylate of β-lactam antibiotics, and molecules that can mimic this interaction can act as inhibitors. nih.gov The methyl carboxylate group on the indole-3-position could potentially interact with such binding pockets after hydrolysis to the corresponding carboxylic acid.

Other bacterial enzymes like DNA gyrase and topoisomerase IV are also essential targets for antibacterial drugs. mdpi.com Molecular docking studies of other complex carboxamide derivatives have shown interactions with the active site of DNA gyrase, suggesting another potential, though not yet demonstrated, avenue of interaction for indole carboxylates. mdpi.com

Indole derivatives are well-known for their ability to influence critical cellular pathways, often leading to anticancer effects. These pathways include apoptosis (programmed cell death), cell cycle arrest, and autophagy (a cellular degradation and recycling process).

Apoptosis and Cell Cycle Arrest: While direct studies on this compound are limited, the broader class of indole compounds has been shown to induce these effects. For example, some natural product extracts are known to induce apoptosis and cause cell cycle arrest in colon cancer cells. nih.gov The induction of apoptosis is a key strategy in cancer chemoprevention. nih.gov In many cases, the ability of a compound to induce apoptosis is linked to its capacity to cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov

Autophagy: Autophagy is a complex cellular process that can either promote cell survival or lead to cell death. nih.gov Its role in cancer is context-dependent. Some compounds can induce cell death by triggering excessive autophagy. nih.gov Conversely, in some scenarios, inhibiting autophagy can sensitize cancer cells to other treatments. nih.gov The relationship between indole compounds and autophagy is an active area of research, with some studies showing that modulation of this pathway can be a key part of their mechanism of action. nih.govnih.gov The p53 tumor suppressor protein is a critical regulator of both apoptosis and autophagy, and its cytoplasmic pool has been shown to suppress autophagy. nih.gov Compounds that influence p53 activity could therefore indirectly modulate these pathways.

The interaction of this compound with its biological targets is governed by a combination of intermolecular forces. The structure of the molecule, featuring an aromatic indole ring system, a bromine substituent, and ester functionality, allows for a variety of non-covalent interactions.

Hydrogen Bonding: The indole ring contains an N-H group which can act as a hydrogen bond donor. The carbonyl oxygen of the methyl carboxylate group can act as a hydrogen bond acceptor. mdpi.com These hydrogen bonds are crucial for the specific recognition and binding of the molecule within the active sites of proteins and enzymes. nih.gov

Hydrophobic Interactions: The bicyclic indole core is largely hydrophobic and can engage in favorable hydrophobic interactions with nonpolar pockets within a protein's active site.

π-π Stacking: The aromatic indole ring system is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein. nih.gov These interactions, where the electron-rich π-systems of the aromatic rings overlap, contribute significantly to the binding affinity and stability of the ligand-protein complex. nih.gov The presence of the electron-withdrawing bromine atom on the indole ring can modulate the electronic properties of the aromatic system, potentially influencing the strength and geometry of these stacking interactions.

Structure Activity Relationship Studies of Methyl 5 Bromo 1h Indole 3 Carboxylate Derivatives

Impact of Substituents on Biological Activity

The biological activity of derivatives based on the Methyl 5-bromo-1H-indole-3-carboxylate framework is highly sensitive to substitutions at several key positions. These include the bromine atom at the C-5 position, the ester group at C-3, the indole (B1671886) nitrogen (N-1), and modifications to the bicyclic indole ring system itself.

Role of the Bromine Atom (C-5)

Halogenation, particularly bromination, is a common feature in marine-derived natural products and is often associated with enhanced biological potency. mdpi.combeilstein-archives.orgmdpi.com In the context of indole derivatives, the introduction of a bromine atom at the C-5 position of the benzene (B151609) ring is a frequently employed strategy in medicinal chemistry. This substitution can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

Research has shown that the presence of a bromine atom at C-5 can be advantageous for biological activity. For instance, in a series of N-prenylated indole-3-carbazone derivatives designed as potential cytotoxic and 5-Lipoxygenase (5-LOX) inhibitors, the 5-bromo substituted compounds showed superior activity compared to their unsubstituted or cyano-substituted counterparts. arabjchem.orgarabjchem.org Specifically, the 5-bromo thiosemicarbazide (B42300) derivative (5d ) exhibited the most potent cytotoxic activity, while the 5-bromo semicarbazide (B1199961) analogue (5c ) was the most effective 5-LOX inhibitor in the series. arabjchem.org This suggests that the C-5 bromine is a key contributor to the observed bioactivity. The enhanced potency of these bromo-analogues highlights the strategic importance of this substituent in the design of new therapeutic agents. arabjchem.orgarabjchem.org

| Compound | C-5 Substituent | C-3 Moiety | N-1 Substituent | Cytotoxicity (LC50, µM) arabjchem.org | 5-LOX Inhibition (IC50, µM) arabjchem.org |

| 5a | H | Semicarbazone | Prenyl | >300 | >100 |

| 5b | H | Thiosemicarbazone | Prenyl | 315.95 | >100 |

| 5c | Br | Semicarbazone | Prenyl | 206.04 | 33.69 |

| 5d | Br | Thiosemicarbazone | Prenyl | 6.49 | 36.65 |

| 5e | CN | Semicarbazone | Prenyl | 274.02 | >100 |

| 5f | CN | Thiosemicarbazone | Prenyl | 205.27 | >100 |

Influence of the Ester Group (C-3)

The substituent at the C-3 position of the indole ring plays a pivotal role in defining the pharmacological properties of the molecule. For this compound, the methyl ester group is a critical feature. This group can be modified or hydrolyzed to the corresponding carboxylic acid, which often alters the compound's activity.

In some instances, the ester form is crucial for activity. A study on 5-hydroxyindole-3-carboxylic acids and their ester derivatives as potential anti-breast cancer agents revealed that an ester derivative, compound 5d (ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate), was the most potent compound identified, with significant cytotoxic effects against the MCF-7 cell line. nih.gov This indicates that for certain targets, the ester moiety itself is preferred for optimal binding or cellular uptake.

Conversely, the ester can function as a prodrug, where its hydrolysis to the corresponding carboxylic acid yields the active compound. For example, in the development of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, the hydrolysis of a methyl ester at a position analogous to C-3 was a necessary step to produce the active carboxylic acid inhibitor. nih.gov Similarly, the synthesis of antihypertensive agents based on the indole-3-carboxylic acid scaffold demonstrates the importance of the free carboxylic acid for activity as angiotensin II receptor antagonists. nih.gov The decision to maintain the ester or convert it to an acid is therefore a key consideration in the rational design of new derivatives based on the target and desired pharmacokinetic profile. nih.govnih.gov

Effects of N-1 Substitutions

The nitrogen atom of the indole ring (N-1) is a common site for substitution, providing a straightforward way to expand chemical diversity and modulate biological activity. The introduction of various alkyl or aryl groups at this position can significantly impact a compound's potency and selectivity.

Studies on related indole scaffolds have consistently shown the importance of N-1 substitution.

N-Alkylation : The synthesis of N-alkylated indole-3-carbaldehydes, which can be derived from the corresponding carboxylates, has yielded compounds with promising antitumor activities. researchgate.net For example, N-prenylation of 5-bromoindole-3-carbaldehyde was a key step in creating derivatives with significant cytotoxic and 5-LOX inhibitory activity. arabjchem.orgarabjchem.org Iron-catalyzed N-alkylation of 5-bromoindoline (B135996) with various benzyl (B1604629) alcohols also produces N-substituted derivatives in good yields, which can then be oxidized to the corresponding indoles. nih.gov

N-Arylation : In a series of 5-hydroxyindole-3-carboxylic acid and ester derivatives, the nature of the N-1 substituent was critical. Compounds with an N-aryl group, such as a 4-methoxyphenyl (B3050149) substituent, demonstrated high cytotoxic potency against breast cancer cells. nih.gov

| Parent Scaffold | N-1 Substituent | Resulting Compound Class | Observed Biological Activity | Reference |

| 5-Bromoindole-3-carbaldehyde | Prenyl | Carbazones | Cytotoxicity, 5-LOX Inhibition | arabjchem.orgarabjchem.org |

| 5-Bromoindoline | Benzyl | N-Benzylindolines | Synthetic Intermediates | nih.gov |

| 5-Hydroxyindole-3-carboxylate | 4-Methoxyphenyl | N-Aryl-5-hydroxyindoles | Cytotoxicity (Anti-breast cancer) | nih.gov |

| Indole-3-carbaldehyde | Various Alkyl Groups | N-Alkylindolylchalcones | Antitumor Activity | researchgate.net |

Modifications to the Indole Ring System

Altering the core indole ring system through bioisosteric replacement or the fusion of additional rings is an advanced strategy for optimizing drug candidates. These modifications can lead to novel compounds with improved activity, selectivity, or pharmacokinetic properties.

One approach involves the complete replacement of the indole core with a bioisostere, a chemical group with similar physical or chemical properties that produces broadly similar biological effects. Indazole, for example, has been successfully used as an indole bioisostere in the design of serotonin (B10506) 5-HT3 receptor antagonists. nih.gov Another strategy is the formation of bis-indolyl compounds. The reaction of 5-bromo-1H-indole with ethyl 3,3-diethoxypropionate leads to the formation of ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate, demonstrating that the C-3 position can be used to link two indole units. frontiersin.org Such dimerization can lead to compounds with unique pharmacological profiles.

Rational Design and Synthesis of Optimized Indole Analogs

The rational design of optimized analogs of this compound leverages the SAR insights discussed previously. The goal is to synthesize new molecules with enhanced potency, selectivity, and drug-like properties. frontiersin.org This process often involves computational methods, such as 3D quantitative structure-activity relationship (3D-QSAR) studies, to guide the design of new derivatives. nih.gov

The synthesis of these optimized analogs builds upon established chemical reactions. The 5-bromo-1H-indole-3-carboxylate scaffold is a versatile starting material. beilstein-archives.org Key synthetic transformations include:

N-Alkylation/Arylation : Introducing substituents at the N-1 position is a common and effective strategy. This is typically achieved by reacting the indole with an appropriate alkyl or aryl halide in the presence of a base. rsc.orgresearchgate.net

C-3 Ester Modification : The methyl ester at C-3 can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or other functional groups. nih.govnih.gov For example, the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides led to potent 5-HT2C receptor antagonists.

C-5 Bromine Substitution : The bromine atom at C-5 can be replaced with other groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of aryl or heteroaryl moieties to further explore the SAR at this position. nih.gov

For instance, a study on 5-hydroxy-1H-indole-3-carboxylates used CoMFA and CoMSIA models to design new compounds with enhanced anti-HBV activity. nih.gov The models predicted that certain substitutions would be favorable, and the subsequent synthesis and testing of these compounds confirmed their improved potency. nih.gov Similarly, the synthesis of bis-indolyl compounds from 5-bromoindole (B119039) demonstrates a rational approach to creating larger molecules that may interact with different or multiple binding sites. frontiersin.org These examples highlight the iterative cycle of design, synthesis, and biological evaluation that drives the optimization of indole-based drug candidates.

Spectroscopic and Structural Characterization of Methyl 5 Bromo 1h Indole 3 Carboxylate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of methyl 5-bromo-1H-indole-3-carboxylate provides characteristic signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methyl ester protons. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the N-H proton typically appears as a broad singlet at a high chemical shift. The aromatic protons exhibit distinct splitting patterns depending on their position and coupling with neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms within the molecule, including quaternary carbons. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The chemical shifts of the carbon atoms in the indole ring are influenced by the bromine substituent and the carboxylate group.

| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|---|

| This compound | ¹H | Not Specified | 8.30 (br s, 1H, NH), 8.12 (d, J=1.8 Hz, 1H, H-4), 7.99 (d, J=3.1 Hz, 1H, H-2), 7.39 (dd, J=8.7, 1.9 Hz, 1H, H-6), 7.25 (d, J=8.7 Hz, 1H, H-7), 3.88 (s, 3H, OCH₃) |

| ¹³C | Not Specified | 165.2, 134.9, 130.6, 129.9, 125.1, 124.2, 114.9, 113.8, 107.2, 51.3 | |

| Methyl 5,6-dibromo-1H-indole-3-carboxylate rsc.org | ¹H | DMSO-d₆ | 12.15 (br s, 1H, NH), 8.27 (s, 1H, H-4), 8.16 (d, J=3.0 Hz, 1H, H-2), 7.87 (s, 1H, H-7), 3.82 (s, 3H, CH₃) rsc.org |

| ¹³C | DMSO-d₆ | 164.1 (C(O)OCH₃), 136.1 (C-7a), 134.6 (C-2), 126.5 (C-3a), 124.4 (C-4), 117.2 (C-7), 116.5 (C-5/6), 115.9 (C-5/6), 106.0 (C-3), 50.9 (CH₃) rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For instance, the HRMS data for methyl 5,6-dibromo-1H-indole-3-carboxylate showed a found m/z of 329.8775 for the [M-H]- ion, which is consistent with the calculated value of 329.8765 for the formula C₁₀H₆⁷⁹Br₂NO₂. rsc.org For a related compound, methyl 5-bromo-2-methyl-1H-indole-3-carboxylate, the HRMS (ESI) calculated for C₁₁H₁₀BrCINO₂ [M+Na]⁺ was 246.0292, with a found value of 246.0291.

| Compound | Technique | Adduct | m/z (Predicted) uni.lu | m/z (Experimental) |

|---|---|---|---|---|

| This compound | MS | [M+H]⁺ | 253.98113 uni.lu | Not available |

| [M+Na]⁺ | 275.96307 uni.lu | Not available | ||

| [M-H]⁻ | 251.96657 uni.lu | Not available | ||

| [M]⁺ | 252.97330 uni.lu | Not available | ||

| Methyl 5,6-dibromo-1H-indole-3-carboxylate | HRMS (ES⁻) | [M-H]⁺ | 329.8765 (for C₁₀H₆⁷⁹Br₂NO₂) rsc.org | 329.8775 rsc.org |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an indole derivative will show characteristic absorption bands for the N-H stretch, C=O stretch of the ester, C-N stretching, and aromatic C-H and C=C stretching vibrations. For methyl 5,6-dibromo-1H-indole-3-carboxylate, the IR spectrum displays a prominent N-H stretching vibration at 3294 cm⁻¹ and a strong carbonyl (C=O) stretching band at 1673 cm⁻¹. rsc.org Other bands in the fingerprint region correspond to the various vibrations of the indole ring system. rsc.org

| Functional Group | Vibrational Mode | Compound | Frequency (cm⁻¹) rsc.org |

|---|---|---|---|

| N-H | Stretching | Methyl 5,6-dibromo-1H-indole-3-carboxylate | 3294 rsc.org |

| C-H (aromatic) | Stretching | Not specified | |

| C=O (ester) | Stretching | 1673 rsc.org | |

| C=C (aromatic) | Stretching | 1543 rsc.org | |

| C-O (ester) | Stretching | 1341 rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

While the crystal structure of this compound itself has not been reported in the searched literature, the analysis of closely related structures, such as its isomer methyl 5-bromo-1H-indole-2-carboxylate, provides valuable insights into the expected structural features.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H Stacking)

The solid-state structure of indole derivatives is often stabilized by a network of intermolecular interactions.